molecular formula C10H10N2O2 B1532478 7-acetyl-3,4-dihydroquinoxalin-2(1H)-one CAS No. 1255147-27-3

7-acetyl-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B1532478
CAS No.: 1255147-27-3
M. Wt: 190.2 g/mol
InChI Key: HCGVJALEHMCHGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-acetyl-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-acetyl-3,4-dihydroquinoxalin-2(1H)-one typically involves the condensation of o-phenylenediamine with an appropriate diketone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, potentially forming quinoxaline derivatives.

    Reduction: Reduction reactions may lead to the formation of dihydroquinoxaline derivatives.

    Substitution: Various substitution reactions can occur, particularly at the nitrogen atoms or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents, alkylating agents, and nitrating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline-2,3-dione, while reduction could produce 3,4-dihydroquinoxaline derivatives.

Mechanism of Action

The mechanism of action of 7-acetyl-3,4-dihydroquinoxalin-2(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound of the quinoxaline family.

    2,3-dihydroquinoxaline: A reduced form of quinoxaline.

    Quinoxaline-2,3-dione: An oxidized derivative of quinoxaline.

Uniqueness

7-acetyl-3,4-dihydroquinoxalin-2(1H)-one is unique due to its specific acetyl group at the 7-position and its partially reduced state. This structural uniqueness can impart distinct chemical and biological properties compared to other quinoxaline derivatives.

Properties

IUPAC Name

7-acetyl-3,4-dihydro-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-6(13)7-2-3-8-9(4-7)12-10(14)5-11-8/h2-4,11H,5H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCGVJALEHMCHGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)NCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-acetyl-3,4-dihydroquinoxalin-2(1H)-one
Reactant of Route 2
7-acetyl-3,4-dihydroquinoxalin-2(1H)-one
Reactant of Route 3
Reactant of Route 3
7-acetyl-3,4-dihydroquinoxalin-2(1H)-one
Reactant of Route 4
Reactant of Route 4
7-acetyl-3,4-dihydroquinoxalin-2(1H)-one
Reactant of Route 5
Reactant of Route 5
7-acetyl-3,4-dihydroquinoxalin-2(1H)-one
Reactant of Route 6
Reactant of Route 6
7-acetyl-3,4-dihydroquinoxalin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.